187-1, N-WASP inhibitor

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

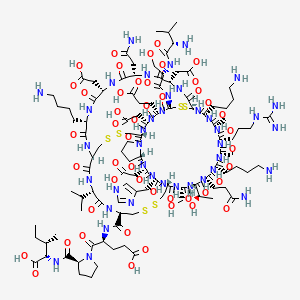

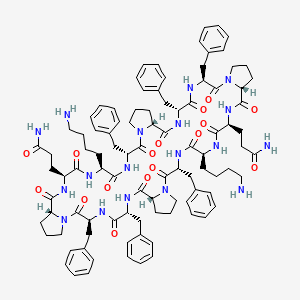

The “187-1, N-WASP inhibitor” is a 14-amino acid cyclic peptide . It is an allosteric inhibitor of the neural Wiskott-Aldrich syndrome protein (N-WASP) . This small molecule/inhibitor is primarily used for Cell Structure applications . It controls the biological activity of N-WASP .

Synthesis Analysis

The synthesis of 187-1 involves the creation of a biotinylated derivative of 187-1 containing a benzoylphenylalanine . As a control, the enantiomer of 187-1 was synthesized and purified. It had no effect on N-WASP-containing polymerization reactions at concentrations >50 μM .

Molecular Structure Analysis

The empirical formula of the 187-1, N-WASP inhibitor is C96H122N18O16 . It has a molecular weight of 1784.11 .

Chemical Reactions Analysis

The 187-1, N-WASP inhibitor potently inhibits actin assembly induced by phosphatidylinositol 4,5-bisphosphate (PIP2) with an IC50 of 2 μM . It prevents the activation of the Arp2/3 complex by N-WASP by stabilizing the autoinhibited state of the protein .

Physical And Chemical Properties Analysis

The 187-1, N-WASP inhibitor is a lyophilized solid . It is white in color . It is soluble in DMSO at 1 mg/mL and in 5% acetic acid . The storage condition is OK to freeze and it is desiccated (hygroscopic) . The storage temperature is -20°C .

Aplicaciones Científicas De Investigación

Cell Morphology and Motility

The N-WASP inhibitor 187-1 has been instrumental in studies of cell morphology and motility. By inhibiting N-WASP, it prevents the activation of the Arp2/3 complex, which is crucial for actin polymerization . This has allowed researchers to dissect the signaling pathways that govern the formation of cellular structures and understand the dynamics of cell shape and movement.

Actin Cytoskeleton Studies

187-1 is a valuable agent for probing the actin cytoskeleton. It blocks actin assembly induced by phosphatidylinositol 4,5-bisphosphate (PIP2), providing insights into the physiological roles of actin and its regulation by various signaling networks . This has implications for understanding diseases where actin polymerization is disrupted.

Neurological Disorder Research

N-WASP is implicated in neurological disorders, and 187-1 serves as a means to study its role. By controlling N-WASP activity, researchers can explore the pathophysiology of conditions like Wiskott-Aldrich syndrome and potentially develop therapeutic strategies .

Cancer Research

The inhibitor’s ability to modulate the actin cytoskeleton makes it a tool for cancer research. Actin dynamics are essential for cancer cell migration and invasion, and 187-1 can help in identifying how N-WASP-driven actin polymerization contributes to cancer progression .

Drug Development

As a specific inhibitor of N-WASP, 187-1 aids in the development of new drugs targeting actin dynamics. It serves as a lead compound for designing molecules that can modulate the actin cytoskeleton in various diseases, including metastatic cancers .

Chemical Genetics

187-1 exemplifies the use of chemical genetics to study cell biology. It acts as a ‘mutant’ molecule that induces a phenotype, allowing researchers to trace back to the protein target and establish a causal link between N-WASP and cellular behaviors .

Signal Transduction Research

This inhibitor is used to dissect complex signaling pathways that regulate the actin cytoskeleton. By inhibiting N-WASP, it helps in mapping out the signal transduction that leads to actin polymerization and subsequent cellular responses .

Developmental Biology

In developmental biology, 187-1 provides a means to study the role of N-WASP in cell division, migration, and differentiation. It helps in understanding how actin-related processes contribute to the development of organisms .

Mecanismo De Acción

Target of Action

The primary target of the 187-1, N-WASP inhibitor is the Neural Wiskott-Aldrich Syndrome Protein (N-WASP) . N-WASP is a protein that has been investigated for its role as a node interconnecting various actin signaling networks .

Mode of Action

The 187-1, N-WASP inhibitor operates through an allosteric mechanism . It directly binds to N-WASP with high affinity and stabilizes the autoinhibited conformation of N-WASP . This prevents the activation of the Actin-Related Protein 2/3 (Arp2/3) complex by inhibiting the interaction between N-WASP and Arp2/3 .

Biochemical Pathways

The 187-1, N-WASP inhibitor affects the actin assembly pathway . It potently inhibits actin assembly induced by phosphatidylinositol 4,5-bisphosphate (PIP2), a key regulator of actin polymerization .

Pharmacokinetics

It’s worth noting that the inhibitor is a 14-amino acid cyclic peptide , which may influence its pharmacokinetic properties.

Result of Action

The result of the action of the 187-1, N-WASP inhibitor is the inhibition of actin assembly . By preventing the activation of the Arp2/3 complex, the inhibitor disrupts the formation of new actin filaments .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-[(3S,6R,9R,15R,18S,21S,24R,30S,33R,36R,42R,45S,48S,51R)-18,45-bis(4-aminobutyl)-48-(3-amino-3-oxopropyl)-3,6,15,30,33,42-hexabenzyl-2,5,8,14,17,20,23,29,32,35,41,44,47,50-tetradecaoxo-1,4,7,13,16,19,22,28,31,34,40,43,46,49-tetradecazapentacyclo[49.3.0.09,13.024,28.036,40]tetrapentacontan-21-yl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C96H122N18O16/c97-49-21-19-39-67-83(117)107-73(57-63-31-11-3-12-32-63)93(127)113-53-25-43-79(113)91(125)105-71(55-61-27-7-1-8-28-61)87(121)109-75(59-65-35-15-5-16-36-65)95(129)111-51-23-41-77(111)89(123)103-69(45-47-81(99)115)85(119)102-68(40-20-22-50-98)84(118)108-74(58-64-33-13-4-14-34-64)94(128)114-54-26-44-80(114)92(126)106-72(56-62-29-9-2-10-30-62)88(122)110-76(60-66-37-17-6-18-38-66)96(130)112-52-24-42-78(112)90(124)104-70(86(120)101-67)46-48-82(100)116/h1-18,27-38,67-80H,19-26,39-60,97-98H2,(H2,99,115)(H2,100,116)(H,101,120)(H,102,119)(H,103,123)(H,104,124)(H,105,125)(H,106,126)(H,107,117)(H,108,118)(H,109,121)(H,110,122)/t67-,68-,69-,70-,71+,72+,73+,74+,75-,76-,77+,78+,79+,80+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTIQAVQWWOKNF-RNEDXEELSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)NC(C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CC6=CC=CC=C6)CCCCN)CCC(=O)N)CC7=CC=CC=C7)CC8=CC=CC=C8)CC9=CC=CC=C9)CCCCN)CCC(=O)N)CC1=CC=CC=C1)CC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2C(=O)N[C@@H](C(=O)N[C@H](C(=O)N3CCC[C@@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N4CCC[C@@H]4C(=O)N[C@@H](C(=O)N[C@H](C(=O)N5CCC[C@@H]5C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N2C1)CC6=CC=CC=C6)CCCCN)CCC(=O)N)CC7=CC=CC=C7)CC8=CC=CC=C8)CC9=CC=CC=C9)CCCCN)CCC(=O)N)CC1=CC=CC=C1)CC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C96H122N18O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1784.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.